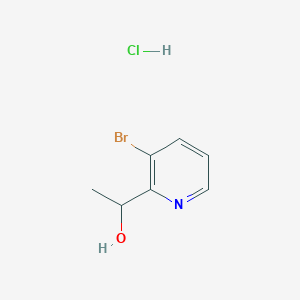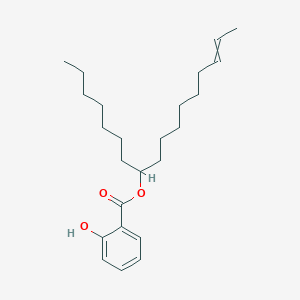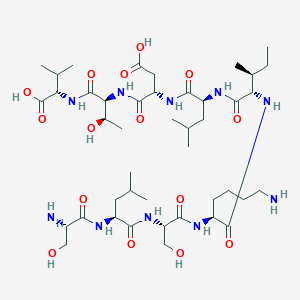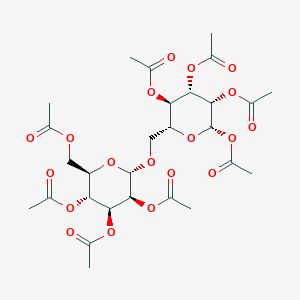
Sulfamethizole N4-acetate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamethizole N4-acetate-d4 is a deuterated derivative of sulfamethizole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against most gram-positive and many gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfamethizole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfamethizole N4-acetate-d4 involves the acetylation of sulfamethizole with acetic anhydride in the presence of a deuterated catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamethizole N4-acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Sulfamethizole N4-acetate-d4 is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfamethizole.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of sulfamethizole.
Drug Interaction Studies: Examining the interactions of sulfamethizole with other drugs and compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for quantifying sulfamethizole in biological samples.
Wirkmechanismus
Sulfamethizole N4-acetate-d4, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfamethizole prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfadiazine
- Sulfamethoxazole
- Sulfathiazole
Uniqueness
Sulfamethizole N4-acetate-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing more accurate data compared to non-deuterated analogs.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its unique properties make it an essential tool for studying the behavior and interactions of sulfamethizole in biological systems.
Eigenschaften
Molekularformel |
C11H12N4O3S2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D |
InChI-Schlüssel |
PMDSJEXWWAYJPT-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] |
Kanonische SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)









